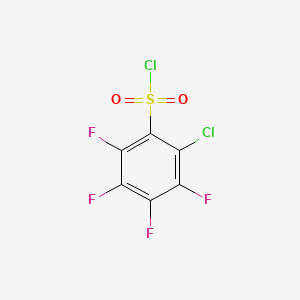
2-Chloro-3,4,5,6-tetrafluorobenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3,4,5,6-tetrafluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6ClF4SO2Cl. This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4,5,6-tetrafluorobenzenesulfonyl chloride typically involves the chlorination and fluorination of benzene derivatives. One common method includes the reaction of 3,4,5,6-tetrafluorophthalic acid with thionyl chloride in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced equipment to maintain reaction conditions and ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3,4,5,6-tetrafluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The sulfonyl chloride group can be reduced to sulfinyl or sulfenyl derivatives under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile are frequently used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Coupled Products: Formed in Suzuki-Miyaura coupling reactions.
Applications De Recherche Scientifique
2-Chloro-3,4,5,6-tetrafluorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-3,4,5,6-tetrafluorobenzenesulfonyl chloride involves the electrophilic attack of the sulfonyl chloride group on nucleophilic sites. The chlorine and fluorine atoms on the benzene ring enhance the electrophilicity of the sulfonyl chloride group, making it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to achieve the desired chemical modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentafluorobenzenesulfonyl chloride: Similar in structure but with an additional fluorine atom, making it more electron-withdrawing and reactive.
2-Chloro-4-fluorobenzenesulfonyl chloride: Contains fewer fluorine atoms, resulting in different reactivity and applications.
2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group, which imparts unique electronic properties and reactivity.
Uniqueness
2-Chloro-3,4,5,6-tetrafluorobenzenesulfonyl chloride is unique due to its specific arrangement of chlorine and fluorine atoms, which provides a balance of reactivity and stability. This makes it a valuable reagent in various chemical transformations and applications.
Propriétés
Formule moléculaire |
C6Cl2F4O2S |
|---|---|
Poids moléculaire |
283.03 g/mol |
Nom IUPAC |
2-chloro-3,4,5,6-tetrafluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6Cl2F4O2S/c7-1-2(9)3(10)4(11)5(12)6(1)15(8,13)14 |
Clé InChI |
ATEHUTRDHKNWHJ-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)S(=O)(=O)Cl)Cl)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


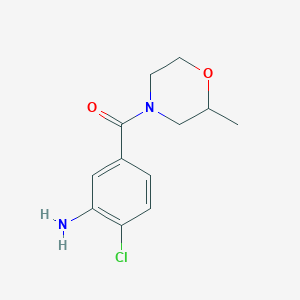
![(5E)-5-[(4-bromophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one](/img/structure/B14890572.png)
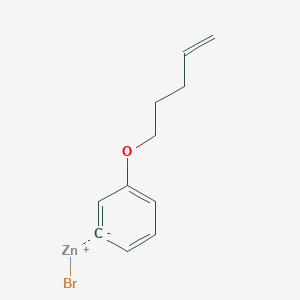
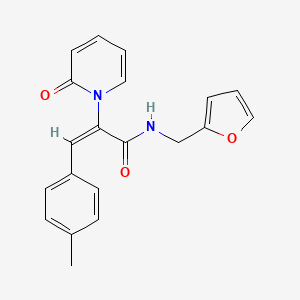
![1-Spiro[3.3]heptan-2-ylethanol](/img/structure/B14890590.png)
![6-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890594.png)
![Sodium (2S,5R)-7-oxo-6-(sulfonatooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14890597.png)
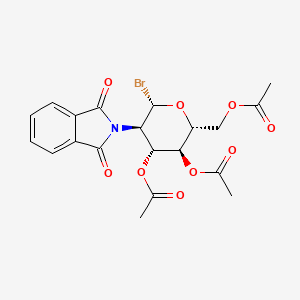
![2-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890611.png)
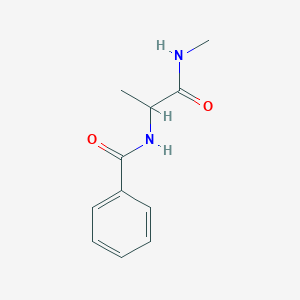
![8-Ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B14890622.png)
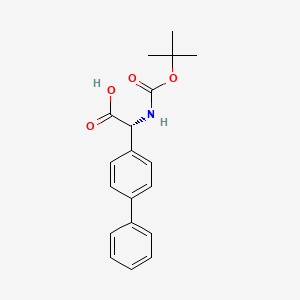
![(1S,2S,3S,5R)-3-(2-Hydroxyethoxy)-5-(7-(isopropylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2-diol](/img/structure/B14890631.png)

